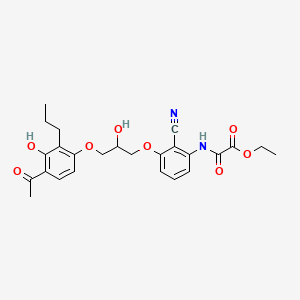![molecular formula C23H27N5O2 B1219297 4-[(1-cyclopentyl-5-tetrazolyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-methoxyphenol](/img/structure/B1219297.png)
4-[(1-cyclopentyl-5-tetrazolyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1-cyclopentyl-5-tetrazolyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-methoxyphenol is a member of isoquinolines.
Applications De Recherche Scientifique
Anticancer Activity
The compound has demonstrated potential in cancer treatment. It has been evaluated as a tubulin-polymerization inhibitor targeting the colchicine site, contributing to the discovery of new compounds with antitumor activity. Specifically, derivatives of the compound exhibited significant in vitro cytotoxic activity, inhibited tubulin assembly, and disrupted microtubule formation, indicating their potential as cancer therapeutics (Wang et al., 2014).
Antidepressant Activity
The compound and its derivatives have been studied for their potential antidepressant effects. In particular, it has been shown that the compound's action involves modulating levels of neurotransmitters like norepinephrine, serotonin, and dopamine, essential in the pathophysiology of depression. Moreover, the compound's antidepressant-like effect involves the L-arginine-nitric oxide-cyclic guanosine monophosphate signaling pathway, highlighting its potential therapeutic application in treating depression (Dhir & Kulkarni, 2011).
Pharmacological Applications
Studies have also examined the compound's pharmacological relevance by exploring its interaction with other pharmacological agents and biological activities. The compound has shown potential in improving the efficacy of chemotherapy drugs, offering a strategy for more efficient cancer therapy with minimal cytotoxicity against cancer cells (Gür et al., 2020). Additionally, its derivatives have been involved in the synthesis of key intermediates of anti-HCV drugs, indicating its utility in developing treatments for hepatitis C (Chenhon, 2015).
Biological and Chemical Properties
The compound and its derivatives have been a subject of interest in exploring their biological and chemical properties. Research has been directed towards understanding the structural, thermophysical, and reactivity properties of these compounds. For instance, the thermophysical characterization of the compound's derivatives in different solvents provided insights into their structural modifications and the values of Gibbs energy of activation, enthalpy of activation, and entropy of activation, which are crucial for their potential applications in various fields (Godhani et al., 2013).
Propriétés
Nom du produit |
4-[(1-cyclopentyl-5-tetrazolyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-methoxyphenol |
|---|---|
Formule moléculaire |
C23H27N5O2 |
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
4-[(1-cyclopentyltetrazol-5-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-methoxyphenol |
InChI |
InChI=1S/C23H27N5O2/c1-30-21-14-17(10-11-20(21)29)22(23-24-25-26-28(23)19-8-4-5-9-19)27-13-12-16-6-2-3-7-18(16)15-27/h2-3,6-7,10-11,14,19,22,29H,4-5,8-9,12-13,15H2,1H3 |
Clé InChI |
ZLKIBTOQISIPFV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C(C2=NN=NN2C3CCCC3)N4CCC5=CC=CC=C5C4)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Hydroxy-5-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid;(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-2-(methylamino)hexanal](/img/structure/B1219215.png)
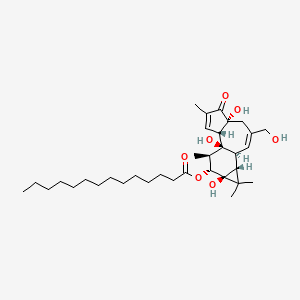

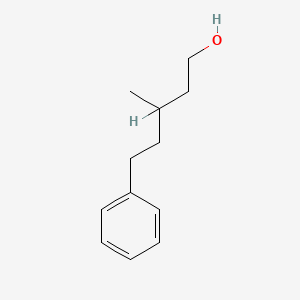
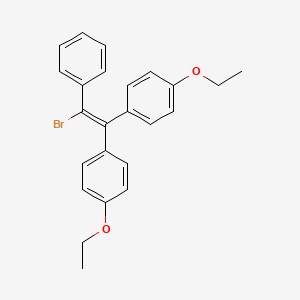
![[(1S,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] 3-phenylprop-2-enoate](/img/structure/B1219220.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B1219221.png)
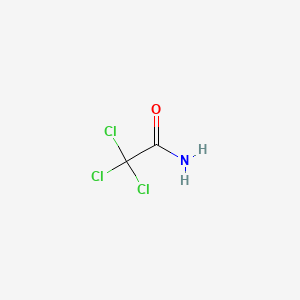
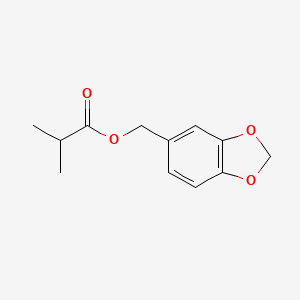
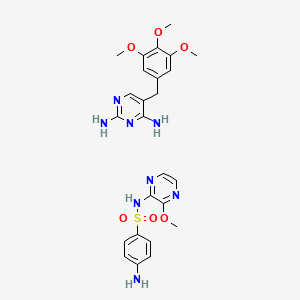
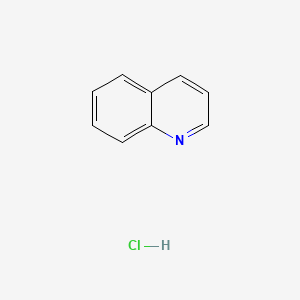
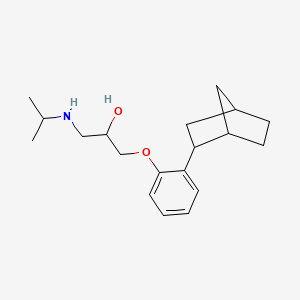
![1',3'-Dimethylspiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,4'-1,3-diazinane]-2'-one](/img/structure/B1219237.png)
